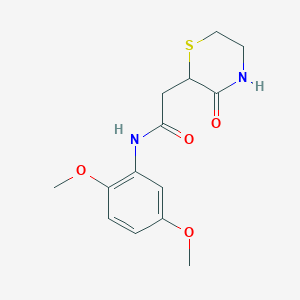
N-(2,5-dimethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
描述
N-(2,5-dimethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as DOTMA, is a chemical compound that has gained attention in the scientific community for its potential applications in gene therapy. DOTMA is a cationic lipid, which means that it has a positively charged head group and a hydrophobic tail. This unique structure allows it to form complexes with negatively charged DNA molecules, which can then be used to deliver therapeutic genes to target cells. In
科学研究应用
N-(2,5-dimethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been extensively studied for its potential applications in gene therapy. Gene therapy is a promising approach for treating genetic disorders, cancer, and other diseases by introducing therapeutic genes into target cells. This compound can form complexes with DNA molecules, which can then be delivered into cells using various methods such as electroporation, microinjection, or lipofection. The use of this compound as a gene delivery vector has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various diseases.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide involves the formation of complexes with DNA molecules. The positively charged head group of this compound interacts with the negatively charged phosphate groups of DNA, forming stable complexes. These complexes can then be delivered into cells, where they are taken up by endocytosis or other mechanisms. Once inside the cell, the DNA can be transcribed and translated, leading to the expression of therapeutic genes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility, making it a promising candidate for gene therapy applications. However, it can induce an immune response in some individuals, leading to inflammation and other adverse effects. The biochemical and physiological effects of this compound depend on various factors such as the dose, route of administration, and target cells.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for lab experiments, including its high transfection efficiency, low toxicity, and ease of synthesis. However, it also has some limitations such as its potential for inducing an immune response, its relatively low stability in serum, and its limited ability to target specific cell types.
未来方向
There are several future directions for N-(2,5-dimethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide research, including the development of more stable and efficient formulations, the optimization of delivery methods, and the exploration of new applications in gene therapy. Some researchers are also investigating the use of this compound for the delivery of other types of therapeutic molecules such as RNA and proteins. Additionally, the use of this compound in combination with other gene delivery vectors or therapeutic agents may enhance its effectiveness and reduce its limitations. Overall, the potential applications of this compound in gene therapy and other fields make it an exciting area of research with promising future prospects.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-19-9-3-4-11(20-2)10(7-9)16-13(17)8-12-14(18)15-5-6-21-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUAYSOLAHJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4397236.png)
![1-(4-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4397239.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3,3-dimethylbutanamide](/img/structure/B4397250.png)
![2,6-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4397252.png)
![3,4,5-trimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4397264.png)
![2-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4397272.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B4397276.png)
![2-(4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397281.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397283.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4397290.png)
![N-[5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397297.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4397324.png)